Febuxostat vs. Allopurinol: Xanthine Oxidase Inhibition Potency (IC₅₀/Ki)
Febuxostat demonstrates a ~1,600-fold higher potency for inhibiting xanthine oxidase (XO)-dependent uric acid formation compared to allopurinol in vitro [1]. The reported IC₅₀ for febuxostat is 1.8 nM against bovine milk XO, while allopurinol exhibits an IC₅₀ of 2.9 µM under comparable assay conditions [1]. This potency difference is further supported by febuxostat's Ki value of 0.6 nM for XO inhibition [2].
| Evidence Dimension | Inhibitory potency (IC₅₀) against xanthine oxidase |
|---|---|
| Target Compound Data | IC₅₀ = 1.8 nM; Ki = 0.6 nM |
| Comparator Or Baseline | Allopurinol: IC₅₀ = 2.9 µM |
| Quantified Difference | ~1,600-fold more potent |
| Conditions | In vitro assay measuring XO-dependent uric acid formation; bovine milk xanthine oxidase |
Why This Matters
This massive potency differential means febuxostat achieves equivalent XO inhibition at far lower molar concentrations, enabling reduced compound usage in assays and minimizing off-target effects driven by high-concentration exposure.
- [1] Takano Y, Hase-Aoki K, Horiuchi H, Zhao L, Kasahara Y, Kondo S, Becker MA. Selectivity of febuxostat, a novel non-purine inhibitor of xanthine oxidase/xanthine dehydrogenase. Life Sci. 2005;76(16):1835-1847. View Source
- [2] Okamoto K, Eger BT, Nishino T, Kondo S, Pai EF, Nishino T. An extremely potent inhibitor of xanthine oxidoreductase. Crystal structure of the enzyme-inhibitor complex and mechanism of inhibition. J Biol Chem. 2003;278(3):1848-1855. View Source
